![molecular formula C15H16ClNO2 B13102324 Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is a chemical compound with a biphenyl structure, which is a common motif in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can be compared to other biphenyl derivatives, such as:
Biphenyl-2-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminobiphenyl: Lacks the carboxylate group, affecting its solubility and reactivity.
Ethyl biphenyl-2-carboxylate: Lacks the amino group, limiting its potential bioactivity.
The presence of both the amino and carboxylate groups in Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C15H16ClNO2 |
|---|---|
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
ethyl 2-(2-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H |
InChI-Schlüssel |
WDDAUBMDGTWCRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


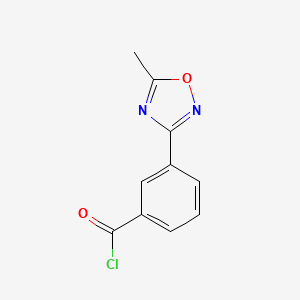
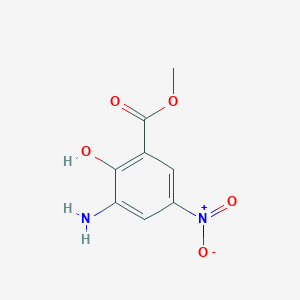
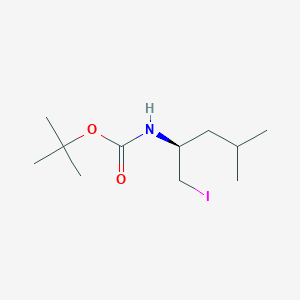
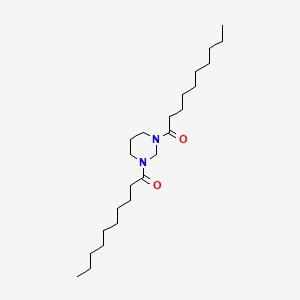
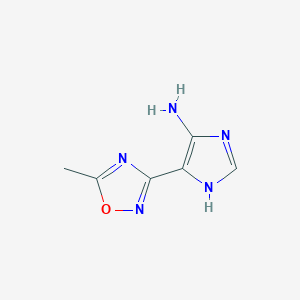
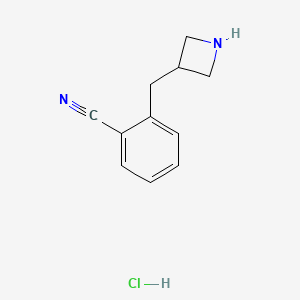
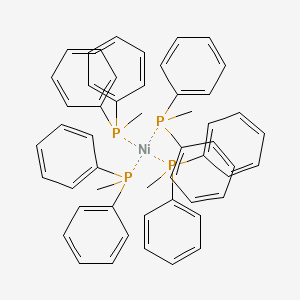

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
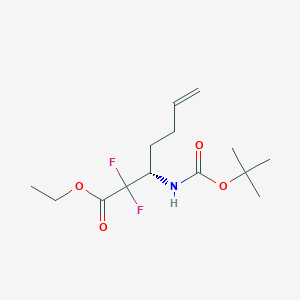
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)
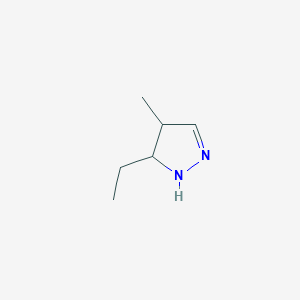

![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
